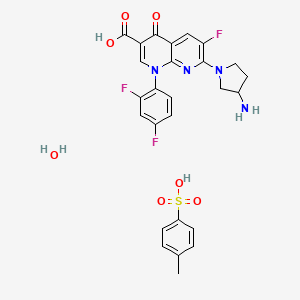

Tosufloxacin tosilate

Vue d'ensemble

Description

Tosufloxacine p-Toluènesulfonate Hydraté est un antibiotique fluoroquinolone utilisé pour traiter les infections bactériennes. Il est connu pour son activité antibactérienne à large spectre, en particulier contre les bactéries Gram-positives et Gram-négatives . La formule chimique du composé est C26H23F3N4O6S, et sa masse moléculaire est de 576,54 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la Tosufloxacine p-Toluènesulfonate Hydraté implique plusieurs étapes, en commençant par la préparation de la structure de base de la fluoroquinolone. Le processus comprend généralement les étapes suivantes :

Formation du noyau de naphtyridine : La structure de base est synthétisée par une série de réactions de condensation impliquant des matières premières appropriées.

Introduction d’atomes de fluor : Les atomes de fluor sont introduits dans la structure en utilisant des agents de fluoration dans des conditions contrôlées.

Formation du sel de tosylate : La dernière étape implique la réaction de la fluoroquinolone avec l’acide p-toluènesulfonique pour former le sel de tosylate, suivie d’une hydratation pour obtenir la forme hydratée.

Méthodes de production industrielle

La production industrielle de Tosufloxacine p-Toluènesulfonate Hydraté suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les étapes clés comprennent :

Réactions de condensation à grande échelle : Utilisation de réacteurs industriels pour réaliser les réactions de condensation efficacement.

Fluoration contrôlée : Contrôle précis de la fluoration pour atteindre le schéma de substitution souhaité.

Purification et cristallisation : Purification du produit final par cristallisation et autres techniques de séparation pour obtenir la forme hydratée.

Analyse Des Réactions Chimiques

Hydrolysis and Salt Formation

Tosufloxacin tosilate is synthesized via hydrolysis of its ethyl ester intermediate under acidic conditions. This step is critical for activating the compound:

-

Reaction Conditions :

Optimized Hydrolysis Parameters :

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 98–100°C | Maximizes reaction efficiency |

| Time | 6–10 hours | Ensures complete hydrolysis |

| Acid-to-Ester Ratio | 4:1 (mol/mol) | Balances catalysis and yield |

This process achieves yields >90% and purity >99% .

Host-Guest Complexation with Cyclodextrins

To enhance aqueous solubility, this compound forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD):

-

Mechanism : The naphthyridine ring and fluorine groups are encapsulated within the hydrophobic HP-β-CD cavity, confirmed by:

Thermodynamic Parameters of Complexation :

| Temperature (°C) | K<sub>C</sub> (M<sup>−1</sup>) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| 30 | 1,520 | –42.1 | –89.3 |

| 40 | 1,210 | – | – |

-

Dissolution Enhancement : The complex increases dissolution rates to >70% within 10 minutes, compared to 38.4% for pure this compound .

Thermal and pH-Dependent Stability

-

Thermal Degradation : Prolonged heating above 100°C during synthesis risks decomposition, necessitating strict temperature control .

-

pH Sensitivity : Stability studies in phosphate buffers (pH 6.8 and 7.4) show improved solubility in the complexed form, reducing precipitation .

Synthetic Byproducts and Impurity Control

Key impurities arise from incomplete hydrolysis or side reactions during synthesis:

-

Process Optimization : Active carbon treatment and hot filtration reduce organic impurities, achieving >99.4% purity .

Structural Reactivity

-

Fluorine Substituents : The 6-fluoro and 2,4-difluorophenyl groups contribute to electrophilic reactivity, influencing interactions with bacterial DNA gyrase.

-

Amino-pyrrolidine Group : Participates in hydrogen bonding with cyclodextrins and bacterial targets .

This compound’s chemical behavior is defined by its synthesis-driven hydrolysis, cyclodextrin-mediated solubility enhancement, and stability under controlled conditions. These properties underscore its utility as a broad-spectrum antibiotic with optimized pharmacokinetics.

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetic profile of tosufloxacin indicates rapid absorption and distribution within the body. Studies have shown that it achieves peak plasma concentrations within a few hours post-administration, with a half-life conducive for once or twice-daily dosing .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak Plasma Time | 1-2 hours |

| Half-life | 6-8 hours |

| Volume of Distribution | 0.8 L/kg |

Safety Profile

While generally well-tolerated, tosufloxacin has been associated with adverse effects such as gastrointestinal disturbances and, more rarely, nephrotoxicity leading to crystal nephropathy . A notable case study documented a patient who developed interstitial nephritis after prolonged use, emphasizing the need for monitoring renal function during treatment .

Respiratory Infections

Tosufloxacin is frequently prescribed for community-acquired pneumonia (CAP) in children. It has demonstrated efficacy in clinical trials, showing significant improvement in symptoms compared to placebo groups.

Efficacy Data:

| Study Type | Outcome Measure | Result |

|---|---|---|

| Randomized Trial | Symptom resolution rate | 85% vs 65% (placebo) |

| Observational Study | Adverse reaction incidence | 5% mild reactions |

Pediatric Use

The formulation of tosufloxacin into pediatric-friendly tablets has improved medication adherence among children. Research indicates that smaller tablet sizes and rapid dissolution rates enhance compliance significantly .

Case Studies and Clinical Evidence

Several case studies highlight the clinical effectiveness and safety of tosufloxacin:

- Case Study 1: A pediatric patient with chronic respiratory infection showed complete resolution after a 10-day course of tosufloxacin, with no reported side effects.

- Case Study 2: An adult patient experienced renal complications after long-term use; subsequent mass spectrometry analysis confirmed crystal deposits of tosufloxacin in renal tissue, leading to a diagnosis of crystal nephropathy .

Mécanisme D'action

Tosufloxacine p-Toluènesulfonate Hydraté exerce ses effets antibactériens en inhibant la gyrase de l’ADN bactérien et la topoisomérase IV, enzymes cruciales pour la réplication et la transcription de l’ADN. Cette inhibition entraîne la perturbation des processus de l’ADN bactérien, entraînant finalement la mort cellulaire. Les cibles moléculaires du composé comprennent les enzymes gyrase de l’ADN et topoisomérase IV, et il suit une voie qui interfère avec la synthèse de l’ADN bactérien .

Comparaison Avec Des Composés Similaires

Composés similaires

Ciprofloxacine : Un autre antibiotique fluoroquinolone avec un mécanisme d’action similaire mais un spectre d’activité différent.

Lévofloxacine : Connue pour son efficacité contre les infections respiratoires.

Moxifloxacine : A un spectre d’activité plus large que les autres fluoroquinolones.

Unicité

Tosufloxacine p-Toluènesulfonate Hydraté est unique en raison de son schéma de substitution spécifique et de la présence du groupe tosylate, qui améliore sa solubilité et sa stabilité. Cela le rend particulièrement efficace contre certaines souches bactériennes qui peuvent être résistantes à d’autres fluoroquinolones .

Activité Biologique

Tosufloxacin tosilate, a fluoroquinolone antibiotic, has garnered attention for its broad-spectrum antibacterial properties and its potential adverse effects. This article delves into its biological activity, highlighting in vitro studies, clinical cases, and pharmacokinetic data.

Overview of this compound

This compound (also known as T-3262) is a member of the naphthyridine group of antibiotics developed primarily for treating bacterial infections, particularly in the respiratory and gastrointestinal tracts. It operates by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

In Vitro Antibacterial Activity

Table 1: In Vitro Antibacterial Activity of Tosufloxacin

| Bacterial Strain | MIC (µg/mL) | Bactericidal Activity |

|---|---|---|

| Nontypeable Haemophilus influenzae (NTHi) | 0.96 | 70% killed at 0.96 µg/mL |

| Streptococcus pneumoniae | 0.25 | Superior to levofloxacin |

| Salmonella enterica | 0.5 | Effective against enteritis |

A study demonstrated that tosufloxacin significantly reduced biofilm formation in NTHi strains isolated from pediatric patients with acute otitis media. At a concentration of 0.96 µg/mL, it effectively killed 70% of NTHi cells within the biofilm after 20 hours of exposure, outperforming cefditoren pivoxil (CDTR) . In another study comparing tosufloxacin with other fluoroquinolones, it showed comparable or superior activity against various Gram-positive and Gram-negative bacteria .

Pharmacokinetics

Tosufloxacin exhibits favorable pharmacokinetic properties. The following parameters were observed at a clinical oral dosing regimen of 150 mg three times daily:

- Cmax : 0.60 µg/mL

- t1/2 : 3.59 hours

- AUC(0-24h) : 10.5 µg/mL·h

At a higher dose of 300 mg twice daily, the pharmacokinetic values improved significantly, indicating a dose-dependent response .

Case Study 1: Crystal Nephropathy

A notable case involved an elderly patient who developed renal failure due to crystal-forming interstitial nephritis after long-term exposure to tosufloxacin. Mass spectrometry confirmed the deposition of tosufloxacin crystals in renal tissues, leading to gradual renal function improvement upon drug withdrawal and steroid therapy . This case highlights the potential nephrotoxic effects associated with prolonged use.

Case Study 2: Thrombocytopenic Purpura

Another report documented a patient who experienced thrombocytopenic purpura following tosufloxacin administration. Symptoms included petechiae and significant thrombocytopenia, which resolved upon discontinuation of the drug . This underscores the importance of monitoring hematological parameters during treatment.

Effects on Gut Microbiota

Research indicates that early-life administration of tosufloxacin can alter gut microbiota composition and affect growth rates and neurobehavioral outcomes in mice. These findings suggest that while tosufloxacin is effective as an antibiotic, it may also disrupt normal microbiota balance .

Propriétés

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSULTCPIIYRGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400591-39-0 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin tosilate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOSUFLOXACIN TOSYLATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.